molecular formula C12H20O2 B14624751 Methyl undec-3-ynoate CAS No. 58743-32-1

Methyl undec-3-ynoate

Cat. No.: B14624751
CAS No.: 58743-32-1
M. Wt: 196.29 g/mol
InChI Key: SVLPMVOWWCFVNW-UHFFFAOYSA-N
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Description

Methyl undec-3-ynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undec-3-ynoate can be synthesized through various methods. One common approach involves the reaction of undec-3-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the use of selenium dioxide and tert-butyl hydroperoxide as oxidizing agents. This method allows for the selective oxidation of the acetylenic fatty ester to produce this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl undec-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl undec-3-ynoate is an organic compound, specifically an acetylenic fatty ester, characterized by a triple bond between the third and fourth carbon atoms in its undecyl chain. It has applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound serves as a building block in organic synthesis for creating more complex molecules.
  • Biology It is studied for its potential biological activities, such as antimicrobial and antifungal properties.
  • Medicine Research is being conducted to explore its potential as a precursor for synthesizing pharmaceuticals.
  • Industry This compound is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation It can be oxidized using selenium dioxide and tert-butyl hydroperoxide to form products like methyl 9-oxo-undec-10-ynoate and methyl 9-hydroxy-undec-10-ynoate. Common reagents and conditions for oxidation include selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane.
  • Reduction The triple bond in this compound can be reduced to form the corresponding alkene or alkane. This is typically done using hydrogen gas in the presence of a palladium catalyst.
  • Substitution this compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the triple bond. Various nucleophiles such as amines or alcohols under basic conditions can be used for this.

Mechanism of Action

The mechanism of action of methyl undec-3-ynoate involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound undergoes transformation through the formation of intermediate species such as allylseleninic acid. These intermediates facilitate the selective oxidation of the acetylenic fatty ester to produce the desired products .

Comparison with Similar Compounds

  • Methyl undec-10-ynoate
  • Methyl octadec-9-ynoate
  • Methyl octadeca-6,8-diynoate

Comparison: Methyl undec-3-ynoate is unique due to the position of its triple bond, which imparts distinct reactivity compared to other acetylenic fatty esters. For example, methyl undec-10-ynoate has the triple bond at the tenth position, leading to different oxidation products and reaction pathways .

Properties

CAS No.

58743-32-1

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

methyl undec-3-ynoate

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-8,11H2,1-2H3

InChI Key

SVLPMVOWWCFVNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC#CCC(=O)OC

Origin of Product

United States

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